Physicochemical Property Comparison: LogP and Solubility of 3-(6-Aminopyridin-3-yl)propanoic Acid vs. Unsubstituted 3-(Pyridin-3-yl)propanoic Acid
The introduction of an amino group at the 6-position of the pyridine ring in 3-(6-aminopyridin-3-yl)propanoic acid results in a significantly lower calculated LogP and increased polarity compared to the unsubstituted 3-(pyridin-3-yl)propanoic acid. This difference is quantifiable and directly influences the compound's solubility and its suitability as a building block for more polar or hydrogen-bonding-intensive applications . The target compound has a reported LogP of 0.61 and a solubility of 10.3 mg/mL, whereas the unsubstituted analog is more lipophilic and less soluble in aqueous media .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.61 |
| Comparator Or Baseline | 3-(Pyridin-3-yl)propanoic acid (unsubstituted). LogP: > 0.61 (inferred due to lack of polar amino group). |
| Quantified Difference | Target compound is more polar/lower LogP by at least 0.6 units. |
| Conditions | Calculated/experimental LogP values from different vendor sources. |
Why This Matters
For procurement, this LogP difference indicates that 3-(6-aminopyridin-3-yl)propanoic acid is a distinct building block for synthesizing more polar drug candidates, where unsubstituted analogs would lead to excessively lipophilic intermediates.
